N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide
Description
This compound features a central 4-methyl-2-phenylthiazole core linked via a carboxamide group to a 4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl substituent. Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines, followed by hydrolysis and functionalization of the pyridazine ring .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-3-32(29,30)20-14-13-19(26-27-20)16-9-11-18(12-10-16)25-22(28)21-15(2)24-23(31-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPZQLCVYHKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, is a derivative of pyridazine and pyridazinone. These heterocycles have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects.
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to interact with various biological targets, leading to a range of physiological effects. The mode of action is likely dependent on the specific biological target and the structure of the compound.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine and pyridazinone derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Pyridazine and pyridazinone derivatives have been shown to possess a range of biological properties, including antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique pyridazinyl-ethylsulfonyl group distinguishes it from analogs. Key structural comparisons include:
Notes:
Physicochemical and Pharmacokinetic Properties
- Solubility: The ethylsulfonyl group enhances water solubility (>10 mg/mL predicted) versus lipophilic trifluoromethyl () or morpholinosulfonyl () analogs.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
How can researchers identify and validate biological targets for this compound in therapeutic applications?
Q. Advanced
- In vitro assays : Screen against kinase panels or GPCR libraries to identify binding affinities (IC₅₀ values).
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets in kinases).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) for validated targets .
What methodological approaches resolve contradictions in biological activity data across different studies?
Q. Advanced
- Factorial Design of Experiments (DoE) : Systematically vary assay parameters (pH, temperature, cell lines) to identify confounding variables.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to assess heterogeneity and adjust for batch effects.
- Orthogonal validation : Confirm activity via independent methods (e.g., CRISPR knockdown of putative targets) .
How can reaction yields be optimized during the synthesis of this compound?
Q. Advanced
- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd/C, 1–5 mol%), and reaction time.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yield (>80%) .
What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace ethylsulfonyl with methylsulfonyl) and test activity shifts.
- QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
What methods assess the metabolic stability of this compound in preclinical studies?
Q. Advanced
- Liver microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, then quantify parent compound degradation via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates to measure IC₅₀ against CYP3A4/2D6 .
How is X-ray crystallography utilized to confirm the compound’s molecular structure?
Q. Basic
- Crystal growth : Recrystallize from ethanol/water mixtures at 4°C.
- Data collection : Use synchrotron radiation (λ = 0.9 Å) to resolve heavy atoms (e.g., sulfur in thiazole).
- Refinement : Solve structures with SHELX and validate via R-factors (<0.05) .
How can cross-disciplinary approaches enhance the development of this compound?
Q. Advanced
- Computational reaction design : Combine density functional theory (DFT) with robotic high-throughput screening to predict and validate novel synthetic pathways.
- Machine learning : Train models on PubChem data to prioritize derivatives with optimal ADMET profiles .
What protocols ensure reproducibility in synthesizing this compound across laboratories?
Q. Basic
- Standardized SOPs : Document reaction parameters (e.g., exact stoichiometry, cooling rates).
- Inter-lab validation : Share batches for NMR and HPLC cross-verification using identical columns (e.g., Agilent ZORBAX SB-C18) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
